molecular formula C11H9ClN2O4S B11024157 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide CAS No. 5850-48-6

4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11024157
CAS No.: 5850-48-6
M. Wt: 300.72 g/mol
InChI Key: YENJNDNICGYHFU-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted benzene ring, a nitro group, and a thiophene ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiophene ring through a cyclization reaction involving a suitable thiol and an aldehyde or ketone. The final step involves the coupling of the thiophene derivative with the nitro-chlorobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Reduction: 4-chloro-2-amino-N-(2-oxotetrahydrothiophen-3-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the chloro and thiophene groups can interact with various biological targets through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Similar in structure but lacks the thiophene ring.

    2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide: Similar but without the chloro substitution.

    4-chloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide: Lacks the nitro group.

Uniqueness

4-chloro-2-nitro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

5850-48-6

Molecular Formula

C11H9ClN2O4S

Molecular Weight

300.72 g/mol

IUPAC Name

4-chloro-2-nitro-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H9ClN2O4S/c12-6-1-2-7(9(5-6)14(17)18)10(15)13-8-3-4-19-11(8)16/h1-2,5,8H,3-4H2,(H,13,15)

InChI Key

YENJNDNICGYHFU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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